Dizocilpine, commonly referred to as MK-801, is a highly potent, selective, and non-competitive (uncompetitive) N-methyl-D-aspartate (NMDA) receptor antagonist. In pharmacological and neurobiological procurement, it serves as the definitive reference standard for open-channel 'trapping' block of the NMDA receptor. Unlike clinical-grade NMDA antagonists that prioritize transient binding to minimize side effects, MK-801 is engineered for near-complete, sustained receptor occlusion. Its exceptional lipophilicity, low nanomolar affinity (Kd ~30-37 nM), and extremely slow dissociation kinetics make it the indispensable tool compound for radioligand displacement assays, in vitro excitotoxicity modeling, and the pharmacological induction of schizophrenia-like phenotypes in vivo.
Substituting MK-801 with clinical NMDA antagonists like memantine or ketamine compromises experimental integrity in assays requiring absolute receptor blockade. Memantine is a low-affinity, voltage-dependent blocker designed with a fast off-rate to allow physiological ion flow, rendering it ineffective for sustained NMDAR inhibition [1]. Similarly, ketamine exhibits a rapid off-rate and off-target affinities for cholinergic and opioid receptors, which confounds data in selective glutamate receptor studies [2]. For procurement focused on rigorous assay standardization, MK-801’s slow dissociation and high selectivity provide a stable, use-dependent trapping block that cannot be replicated by these transient, lower-affinity alternatives.
MK-801 demonstrates a significantly higher binding affinity for the NMDA receptor compared to memantine. While memantine binds transiently with a Kd of approximately 1 µM, MK-801 achieves receptor saturation at much lower concentrations, with a Kd of ~30 nM. This high-affinity interaction ensures complete occlusion of the channel pore, making it the preferred standard for displacement assays and sustained blockade [1].
| Evidence Dimension | NMDA Receptor Affinity (Kd) |
| Target Compound Data | Kd ~ 30 nM |
| Comparator Or Baseline | Memantine (Kd ~ 1 µM) |
| Quantified Difference | ~30-fold higher binding affinity for MK-801 |
| Conditions | In vitro receptor binding assays |
High affinity allows for complete receptor saturation at lower dosing concentrations, critical for establishing absolute baselines in competitive binding and neurotoxicity assays.
The defining characteristic of MK-801 is its exceptionally slow dissociation from the NMDA receptor pore, creating a near-irreversible 'trapping block.' Electrophysiological comparisons show that MK-801 has an off-rate of 0.003 s^-1, whereas ketamine dissociates rapidly with an off-rate of 0.2 s^-1. This kinetic difference means MK-801 maintains channel blockade long after the initial application, whereas ketamine allows rapid recovery of receptor function[1].
| Evidence Dimension | Receptor Dissociation Off-Rate |
| Target Compound Data | 0.003 s^-1 |
| Comparator Or Baseline | Ketamine (0.2 s^-1) |
| Quantified Difference | 66-fold slower dissociation rate for MK-801 |
| Conditions | Electrophysiological recording of NMDA-mediated currents |
The extremely slow off-rate is essential for 'trapping block' experiments where sustained, long-term receptor inhibition is required without continuous drug perfusion.
In the generation of robust animal models for schizophrenia, MK-801 provides superior dose-efficiency and reproducibility compared to ketamine. To induce comparable behavioral phenotypes—such as hyperlocomotion and prepulse inhibition (PPI) deficits—MK-801 requires a dose of only 0.2 mg/kg. In contrast, equipotent NMDAR antagonism and similar locomotor effects using ketamine require doses between 10 and 20 mg/kg. This high potency standardizes dosing regimens and reduces the volume of compound required for large-scale behavioral screening [1].
| Evidence Dimension | Effective In Vivo Dose for Locomotor/PPI Deficits |
| Target Compound Data | 0.2 mg/kg |
| Comparator Or Baseline | Ketamine (10 - 20 mg/kg) |
| Quantified Difference | 50 to 100-fold higher in vivo potency for MK-801 |
| Conditions | Systemic administration in rodent behavioral models |
Higher potency reduces material consumption and provides a more standardized, reproducible pharmacological model for high-throughput psychiatric drug screening.
MK-801 offers a highly selective pharmacological profile restricted to the NMDA receptor pore. Ketamine, while widely used, exhibits lower-affinity off-target interactions with cholinergic, opioid, and monoamine receptors. By utilizing MK-801, researchers isolate NMDA-specific pathways without the confounding variable of multi-receptor activation, ensuring that downstream phenotypic or electrophysiological readouts are exclusively glutamate-dependent [1].
| Evidence Dimension | Receptor Selectivity Profile |
| Target Compound Data | Highly selective for NMDAR |
| Comparator Or Baseline | Ketamine (Cross-reactivity with cholinergic and opioid receptors) |
| Quantified Difference | Elimination of cholinergic/opioid confounding variables |
| Conditions | Broad-panel receptor screening and functional assays |
Strict target selectivity is mandatory for procurement in mechanistic studies where off-target receptor activation would invalidate experimental conclusions.
Due to its low nanomolar affinity (Kd ~30 nM) and exceptionally slow dissociation kinetics, tritiated MK-801 ([3H]MK-801) or its unlabelled form is the procurement standard for competitive binding assays. It provides a stable, high-signal baseline for screening novel NMDAR modulators that transient blockers like memantine cannot achieve [1].
MK-801's high in vivo potency (0.2 mg/kg) reliably induces prepulse inhibition (PPI) deficits and hyperlocomotion in rodents. It is the preferred agent for standardizing schizophrenia and psychosis models in preclinical contract research organizations (CROs), offering superior reproducibility over high-dose ketamine regimens [2].
In assays evaluating neuroprotective compounds against glutamate-induced excitotoxicity, MK-801 is used to establish the maximum theoretical limit of NMDA receptor blockade. Its use-dependent trapping block ensures complete cessation of calcium influx, serving as the definitive positive control for neurotoxicity screening [2].